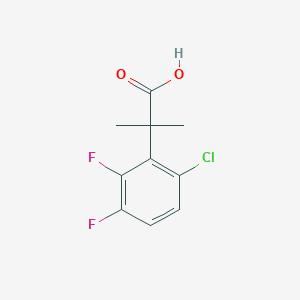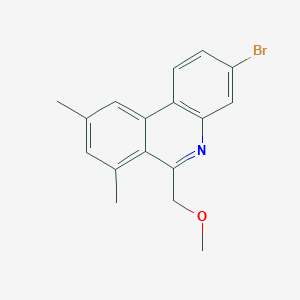
7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” typically involves multiple steps, including the formation of the quinoline core, introduction of the aminopyrimidine group, and the attachment of the trifluoromethylphenyl group. Common reagents and conditions may include:
Formation of Quinoline Core: Cyclization reactions using anilines and β-ketoesters.
Introduction of Aminopyrimidine Group: Nucleophilic substitution reactions.
Attachment of Trifluoromethylphenyl Group: Coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions may target the nitro groups or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and receptors, providing insights into its potential as a drug candidate.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific diseases, such as cancer or infectious diseases.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of “7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Aminopyrimidine Derivatives: Compounds like aminopyrimidine-based kinase inhibitors.
Trifluoromethylphenyl Derivatives: Compounds like fluoxetine and other trifluoromethyl-substituted pharmaceuticals.
Uniqueness
The uniqueness of “7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C21H14F3N5O2 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
7-(6-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)12-2-1-3-13(8-12)29-20(30)16-6-7-26-17-9-14(4-5-15(16)17)31-19-10-18(25)27-11-28-19/h1-11H,(H,29,30)(H2,25,27,28) |
InChI 键 |
QYEDZXGCWBGHSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=CC3=NC=C2)OC4=NC=NC(=C4)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


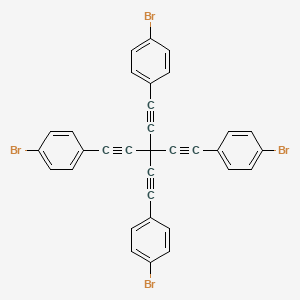
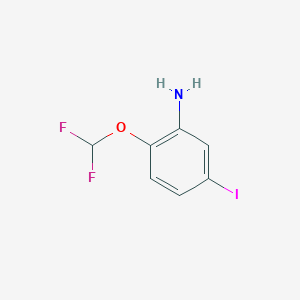
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
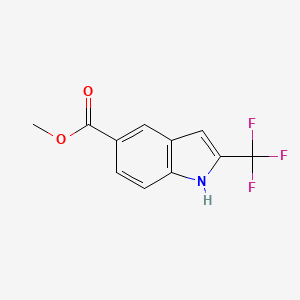

![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
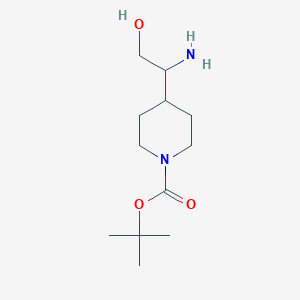
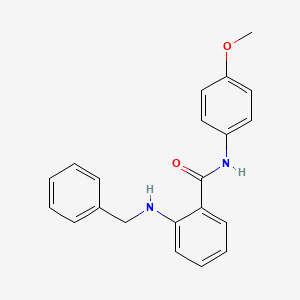
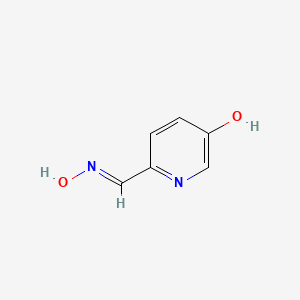
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
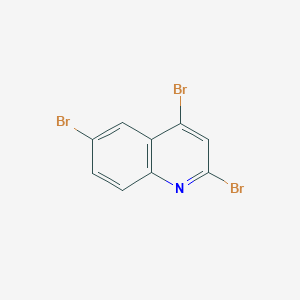
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)
